molecular formula C23H31N3O2S B10878008 1-(1-Benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine

Cat. No.: B10878008
M. Wt: 413.6 g/mol
InChI Key: QHIWIBXLLHMXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE: Known for its unique combination of piperidine and piperazine rings.

    1-(1-BENZYL-4-PIPERIDYL)-4-(METHYLSULFONYL)PIPERAZINE: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    1-(1-BENZYL-4-PIPERIDYL)-4-(ETHYLSULFONYL)PIPERAZINE: Contains an ethylsulfonyl group.

Uniqueness

1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C23H31N3O2S

Molecular Weight

413.6 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-benzylsulfonylpiperazine

InChI

InChI=1S/C23H31N3O2S/c27-29(28,20-22-9-5-2-6-10-22)26-17-15-25(16-18-26)23-11-13-24(14-12-23)19-21-7-3-1-4-8-21/h1-10,23H,11-20H2

InChI Key

QHIWIBXLLHMXJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.